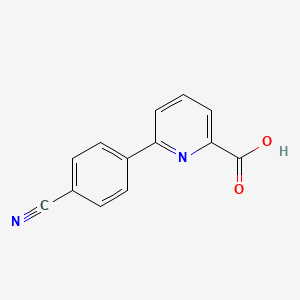

6-(4-Cyanophenyl)picolinic acid

Description

BenchChem offers high-quality 6-(4-Cyanophenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Cyanophenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-cyanophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-8-9-4-6-10(7-5-9)11-2-1-3-12(15-11)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOFKVSKLJDCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687001 | |

| Record name | 6-(4-Cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-53-6 | |

| Record name | 6-(4-Cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-(4-Cyanophenyl)picolinic Acid

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 6-(4-Cyanophenyl)picolinic acid, a key heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is centered on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. This document outlines the underlying chemical principles, provides step-by-step experimental protocols, and details the analytical techniques required to verify the structure, purity, and identity of the final compound. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the preparation of substituted picolinic acids.

Introduction and Strategic Overview

6-(4-Cyanophenyl)picolinic acid is a bifunctional organic molecule featuring a pyridine-2-carboxylic acid core linked to a benzonitrile moiety at the 6-position. This unique architecture makes it a valuable intermediate in the development of novel therapeutic agents and functional materials. The picolinic acid scaffold is a well-established pharmacophore known for its metal-chelating properties, while the cyanophenyl group can participate in various chemical transformations or act as a key interaction point in biological systems.[1][2] 6-Aryl-2-picolinic acid derivatives, in particular, have gained prominence as a class of synthetic auxin herbicides.[3][4][5][6]

The synthesis of this biaryl system is most efficiently achieved through a cross-coupling strategy. The Suzuki-Miyaura reaction stands out as the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.[7][8][9]

Our retrosynthetic approach involves disconnecting the C-C bond between the pyridine and phenyl rings. This leads to two key precursors: a halogenated picolinate ester and 4-cyanophenylboronic acid. The ester functionality serves as a protected form of the carboxylic acid, which is deprotected in the final step to yield the target molecule. This two-step sequence is robust, high-yielding, and readily scalable.

Synthesis of 6-(4-Cyanophenyl)picolinic Acid

The synthetic pathway proceeds in two primary stages: (A) Palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C-C bond and (B) Saponification (ester hydrolysis) to reveal the carboxylic acid.

Stage A: Suzuki-Miyaura Cross-Coupling

The core of the synthesis is the formation of the biaryl scaffold. This is accomplished by coupling methyl 6-chloropicolinate with 4-cyanophenylboronic acid.

Causality and Mechanistic Insight: The Suzuki reaction mechanism involves a catalytic cycle with a palladium(0) species.[9][10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of methyl 6-chloropicolinate, forming a Pd(II) complex.

-

Transmetalation: A base (e.g., K₂CO₃ or K₃PO₄) activates the organoboron species, forming a boronate complex. This complex then transfers the 4-cyanophenyl group to the palladium center, displacing the halide.[11]

-

Reductive Elimination: The two organic ligands (the picolinate and cyanophenyl groups) on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

The choice of a phosphine ligand (e.g., SPhos, XPhos) is critical as it stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides.[7]

Caption: Synthetic workflow for 6-(4-Cyanophenyl)picolinic acid.

Experimental Protocol: Stage A

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 6-chloropicolinate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of nitrogen, add degassed solvents (e.g., a 4:1 mixture of toluene and water). Subsequently, add the palladium catalyst, such as palladium(II) acetate (0.02 eq), and a suitable phosphine ligand like SPhos (0.04 eq).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 6-(4-cyanophenyl)picolinate.

Stage B: Saponification (Ester Hydrolysis)

The final step is the conversion of the intermediate methyl ester to the target carboxylic acid.

Causality and Mechanistic Insight: Base-catalyzed hydrolysis (saponification) is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.[12][13][14] Using a mixture of solvents like THF/MeOH/H₂O ensures the solubility of both the nonpolar ester and the polar hydroxide salt.[14]

Experimental Protocol: Stage B

-

Dissolution: Dissolve the purified methyl 6-(4-cyanophenyl)picolinate (1.0 eq) from Stage A in a mixture of tetrahydrofuran (THF), methanol, and water (e.g., 3:1:1 ratio).

-

Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Acidification: Once the hydrolysis is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and cool in an ice bath. Carefully acidify the solution by the dropwise addition of 1 M hydrochloric acid (HCl) until the pH is approximately 3-4.

-

Isolation: A precipitate will form upon acidification. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold deionized water and then a minimal amount of cold diethyl ether to remove any residual nonpolar impurities. Dry the solid under high vacuum to afford 6-(4-Cyanophenyl)picolinic acid as a pure solid.

Characterization of 6-(4-Cyanophenyl)picolinic Acid

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Caption: Comprehensive characterization workflow for the final product.

Spectroscopic Analysis

| Technique | Functional Group / Protons | Expected Observation |

| ¹H NMR | Carboxylic Acid (-COOH) | ~12.0-13.0 ppm (broad singlet)[15][16][17][18] |

| Pyridine Ring Protons | ~7.8-8.5 ppm (doublets, triplets)[19] | |

| Phenyl Ring Protons | ~7.7-8.2 ppm (two sets of doublets, AA'BB' system) | |

| ¹³C NMR | Carboxylic Carbon (-C OOH) | ~165-170 ppm[15][17][18] |

| Aromatic Carbons | ~110-150 ppm | |

| Nitrile Carbon (-C N) | ~117-120 ppm[15][17][18] | |

| IR Spectroscopy | Carboxylic Acid (O-H stretch) | 2500-3300 cm⁻¹ (very broad)[15][16][17][18] |

| Nitrile (C≡N stretch) | 2225-2235 cm⁻¹ (sharp, strong)[15][17] | |

| Carbonyl (C=O stretch) | 1700-1730 cm⁻¹ (strong)[15][16][17][18] | |

| Aromatic (C=C/C-H bends) | 1400-1600 cm⁻¹, 700-900 cm⁻¹ | |

| Mass Spec. | Molecular Ion (ESI+) | Expected [M+H]⁺ at m/z = 225.06 |

| (HRMS) | Exact Mass | Calculated for C₁₃H₉N₂O₂⁺: 225.0658; Found: ± 5 ppm |

Note: NMR chemical shifts are reported in ppm relative to TMS and can vary slightly based on the solvent used (e.g., DMSO-d₆ or CDCl₃).[20]

Physical and Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC with UV detection. The final product should exhibit a single major peak, with purity typically expected to be >95%.

-

Melting Point: A sharp melting point range is indicative of high purity. The literature value should be consulted for comparison, though it may not be widely reported.

-

Appearance: The final product is expected to be an off-white to pale yellow solid.

Applications and Significance

6-(4-Cyanophenyl)picolinic acid is a versatile building block. Its structural motifs are relevant in several areas of chemical research:

-

Medicinal Chemistry: As a precursor for synthesizing complex molecules targeting enzymes or receptors where the picolinic acid can act as a metal chelator or a hydrogen bond donor/acceptor, and the cyanophenyl group can be further functionalized or fit into specific hydrophobic pockets.

-

Herbicide Development: The 6-aryl-picolinate structure is a known scaffold for potent synthetic auxin herbicides, making this compound a valuable starting point for developing new agrochemicals.[1][3][4]

-

Materials Science: The rigid, conjugated structure and polar functional groups make it a candidate for the synthesis of novel ligands for metal-organic frameworks (MOFs) or functional polymers.

Conclusion

This guide has detailed a reliable and well-characterized two-step synthesis of 6-(4-Cyanophenyl)picolinic acid via a Suzuki-Miyaura coupling followed by ester hydrolysis. The rationale behind the choice of reagents and conditions has been explained, providing a strong foundation for procedural success. The comprehensive characterization workflow ensures that researchers can rigorously validate the identity and purity of the final product. By following this guide, scientists can confidently prepare this important chemical intermediate for application in drug discovery, agrochemical research, and materials science.

References

- Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology.

- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.

- Tang, K., Taranenko, N. I., Allman, S. L., Chang, L. Y., & Chen, C. H. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. PubMed.

- Higashi, T., & Shimada, K. (2007).

- Babaee, S., et al. (2021). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) as a novel heterogeneous catalyst.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- NIST. (n.d.).

- Fluorochem. (n.d.). 6-(4-Cyanophenyl)picolinic acid.

- ChemicalBook. (n.d.). 2-Picolinic acid(98-98-6) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.).

- Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society.

- MassBank. (2023). Picolinic acid; LC-ESI-ITFT; MS2; CE: 10; [M+H]+.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243).

- ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa.

- Zhang, Z., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.

- ResearchGate. (n.d.).

- Zhang, Z., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.

- Zirrolli, J. A., & Murphy, R. C. (1993).

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- Wikipedia. (n.d.). Suzuki reaction.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.

- Zhang, Z., et al. (2025). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.

- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Singer, A. W., & McElvain, S. M. (n.d.). picolinic acid hydrochloride. Organic Syntheses Procedure.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ResearchGate. (n.d.).

- RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)

- PrepChem.com. (n.d.). Synthesis of picolinic acid.

- SpectraBase. (n.d.). Picolinic acid methyl ester - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). Picolinic acid.

- ChemScene. (n.d.). 6-Amino-3-(3-cyanophenyl)picolinic acid.

- Gordon, C. P. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Synblock. (n.d.). 6-(4-Fluorophenyl)picolinic acid.

- SIELC Technologies. (n.d.). Picolinic Acid.

Sources

- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 20. rsc.org [rsc.org]

6-(4-Cyanophenyl)picolinic acid chemical properties and structure

An In-Depth Technical Guide to 6-(4-Cyanophenyl)picolinic Acid: Structure, Properties, and Synthesis

Introduction

6-(4-Cyanophenyl)picolinic acid is a bifunctional organic molecule belonging to the class of substituted picolinic acids. This compound features a pyridine-2-carboxylic acid (picolinic acid) core, which is a well-known chelating agent and a key structural motif in various biologically active molecules.[1][2] The addition of a 4-cyanophenyl group at the 6-position of the pyridine ring introduces further functionality, enhancing its potential as a versatile building block in medicinal chemistry, materials science, and agrochemical research.[3][4]

The presence of three key functional groups—a carboxylic acid, a pyridine nitrogen, and a terminal nitrile—imparts a unique combination of electronic and steric properties. The picolinic acid moiety can act as a bidentate ligand for metal ions, while the cyanophenyl group can participate in hydrogen bonding and π-stacking interactions, or serve as a reactive handle for further chemical modification. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the chemical properties, structure, spectroscopic characteristics, and a validated synthetic approach for 6-(4-Cyanophenyl)picolinic acid, aimed at researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Physicochemical Properties

The structural architecture of 6-(4-Cyanophenyl)picolinic acid is defined by a central pyridine ring substituted with a carboxylic acid at the C2 position and a cyanophenyl group at the C6 position. This arrangement establishes a rigid, planar scaffold that is often sought in the design of enzyme inhibitors and receptor ligands.

Caption: Chemical structure of 6-(4-Cyanophenyl)picolinic acid.

Physicochemical Data Summary

The key identifying and physicochemical properties of 6-(4-Cyanophenyl)picolinic acid are summarized below. While experimentally determined values for properties like melting point and solubility are not widely published, we can infer its behavior based on its structural components and data from analogous compounds.

| Property | Value | Source |

| IUPAC Name | 6-(4-cyanophenyl)pyridine-2-carboxylic acid | [5][] |

| CAS Number | 1261929-53-6 | [3][5][] |

| Molecular Formula | C₁₃H₈N₂O₂ | [3][] |

| Molecular Weight | 224.22 g/mol | [5][] |

| Canonical SMILES | N#CC1=CC=C(C2=CC=CC(C(=O)O)=N2)C=C1 | [5] |

| LogP (calculated) | 1.62 | [5] |

| H-Bond Donors | 1 | [5] |

| H-Bond Acceptors | 4 | [5] |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred |

| Solubility | Expected to have low solubility in water and non-polar organic solvents, but higher solubility in polar protic solvents like ethanol and polar aprotic solvents like DMSO and DMF. The parent compound, picolinic acid, is highly soluble in water.[7] The addition of the large, non-polar cyanophenyl group is expected to significantly decrease aqueous solubility. | Inferred |

| Melting Point | Expected to be a high-melting solid (>200 °C) due to its rigid, planar structure, potential for intermolecular hydrogen bonding via the carboxylic acid, and dipole-dipole interactions from the nitrile group. The parent picolinic acid melts at 136-138 °C.[2] | Inferred |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of 6-(4-Cyanophenyl)picolinic acid. The following sections describe the expected spectral features based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum (predicted in DMSO-d₆) should display distinct signals corresponding to the aromatic protons. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (>13 ppm). The protons on the pyridine ring should appear as a set of three coupled signals, likely in the 7.8-8.5 ppm range. The protons on the cyanophenyl ring will appear as two doublets (an AA'BB' system) in the 7.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 13 distinct carbon signals. The carboxyl carbon (C=O) is expected in the 165-170 ppm region. The nitrile carbon (C≡N) will appear around 118-120 ppm. The remaining signals will be in the aromatic region (110-155 ppm), corresponding to the carbons of the pyridine and phenyl rings.[4][8]

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid will be visible from 2500-3300 cm⁻¹. A sharp, strong C≡N (nitrile) stretch is expected around 2220-2230 cm⁻¹. A strong C=O (carbonyl) stretch from the carboxylic acid should appear around 1700-1725 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings will be present in the 1400-1600 cm⁻¹ region.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the exact mass of the compound (e.g., C₁₃H₉N₂O₂⁺ for the protonated species), confirming its elemental composition.[4][8]

Synthesis and Reactivity

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

From a retrosynthetic standpoint, the most efficient and robust method for constructing the C-C bond between the pyridine and phenyl rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This Nobel Prize-winning methodology is widely used in industrial and academic settings for its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.[11][12] The proposed synthesis involves coupling a 6-halopicolinic acid derivative (e.g., methyl 6-bromopicolinate) with 4-cyanophenylboronic acid.

Caption: Proposed synthetic workflow for 6-(4-Cyanophenyl)picolinic acid.

Exemplary Experimental Protocol

This protocol details the synthesis starting from commercially available 6-bromopicolinic acid. The initial esterification step is crucial as the free carboxylic acid can interfere with the Suzuki coupling catalyst.

Step 1: Synthesis of Methyl 6-Bromopicolinate

-

Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromopicolinic acid (10.1 g, 50 mmol).

-

Reaction: Add methanol (100 mL) to the flask, followed by the slow, dropwise addition of thionyl chloride (5.5 mL, 75 mmol) at 0 °C (ice bath).

-

Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 6-bromopicolinate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 6-(4-Cyanophenyl)picolinate via Suzuki Coupling

-

Reagent Setup: In a 500 mL flask, combine methyl 6-bromopicolinate (10.8 g, 50 mmol), 4-cyanophenylboronic acid (8.8 g, 60 mmol), and potassium carbonate (20.7 g, 150 mmol).

-

Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water (250 mL). Bubble argon gas through the solution for 20 minutes to degas the mixture. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.73 g, 1.5 mmol, 3 mol%).

-

Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with water (200 mL) and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ester.[13][14][15]

Step 3: Hydrolysis to 6-(4-Cyanophenyl)picolinic Acid

-

Reagent Setup: Dissolve the purified methyl 6-(4-cyanophenyl)picolinate (approx. 45 mmol) in a mixture of tetrahydrofuran (THF) and water (150 mL, 2:1 v/v).

-

Reaction: Add lithium hydroxide monohydrate (3.8 g, 90 mmol) and stir the mixture at room temperature for 6 hours.

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether to remove any unreacted ester.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60 °C to yield the final product, 6-(4-Cyanophenyl)picolinic acid.

Potential Applications and Research Directions

The unique structural features of 6-(4-Cyanophenyl)picolinic acid make it an attractive candidate for several fields of research:

-

Medicinal Chemistry: Picolinic acid derivatives have shown a wide range of pharmacological activities.[4][16] This compound could serve as a lead structure or intermediate for synthesizing inhibitors of enzymes like metalloproteinases (where the picolinic acid moiety chelates the active site metal) or as a scaffold for kinase inhibitors. The cyanophenyl group can be a key pharmacophore or be hydrolyzed to a carboxylic acid or reduced to an amine for further derivatization.

-

Agrochemicals: Substituted picolinic acids are a prominent class of synthetic auxin herbicides.[4] This molecule could be tested for herbicidal activity or used as a starting point for creating novel plant growth regulators.

-

Materials Science: As a bidentate N,O-donor ligand, it is a prime candidate for constructing metal-organic frameworks (MOFs) and coordination polymers. The nitrile functionality can be used for post-synthetic modification within the framework, potentially leading to materials with tailored properties for gas storage, separation, or catalysis.

Conclusion

6-(4-Cyanophenyl)picolinic acid is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic chemistry. Its structure, combining a metal-chelating picolinic acid unit with a versatile cyanophenyl group, offers multiple avenues for creating complex molecular architectures. The reliable and scalable synthesis via Suzuki-Miyaura coupling provides a practical route for its production, enabling further exploration of its utility in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational chemical knowledge required for researchers to effectively utilize this compound in their scientific endeavors.

References

Sources

- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. 1261929-53-6|6-(4-Cyanophenyl)picolinic acid|BLD Pharm [bldpharm.com]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. ekwan.github.io [ekwan.github.io]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. CAS 7631-86-9: Silica | CymitQuimica [cymitquimica.com]

- 14. Cas Landing [thermofisher.com]

- 15. 二氧化硅 monodisperse, non-porous, 10 μm | Sigma-Aldrich [sigmaaldrich.com]

- 16. Pharmacological Activities of Pyrazolone Derivatives - Neliti [neliti.com]

Spectroscopic data (NMR, IR, Mass Spec) of 6-(4-Cyanophenyl)picolinic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(4-Cyanophenyl)picolinic acid

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 6-(4-Cyanophenyl)picolinic acid (CAS 1261929-53-6)[1]. Intended for researchers, chemists, and professionals in drug discovery and materials science, this document synthesizes predicted and established spectroscopic principles to serve as a practical reference. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed analysis of expected spectral features, causality-driven experimental protocols, and data presentation rooted in scientific integrity. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently apply these principles to their own analytical work.

Introduction: The Significance of 6-(4-Cyanophenyl)picolinic acid

6-(4-Cyanophenyl)picolinic acid is a bifunctional organic molecule featuring a pyridine-2-carboxylic acid (picolinic acid) scaffold linked to a cyanophenyl moiety. This unique architecture makes it a valuable building block in medicinal chemistry and materials science. The picolinic acid unit is a well-known chelating agent, while the cyanophenyl group can participate in various coupling reactions and serves as a polar functional group. Heterocyclic compounds, particularly those containing a pyridine ring, are foundational to many pharmaceuticals due to their diverse biological activities[2].

Accurate structural confirmation and purity assessment are critical for any application. Spectroscopic analysis provides the definitive data required for such characterization. This guide provides an in-depth look at the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Molecular Structure and Key Functional Groups

To properly interpret spectroscopic data, one must first understand the molecule's structure and the electronic environment of its atoms.

Figure 1: Chemical structure of 6-(4-Cyanophenyl)picolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.0 - 13.5 | broad singlet | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange[3]. |

| ~8.30 | doublet | 2H | H-2', H-6' | Protons on the cyanophenyl ring ortho to the pyridine are deshielded by the electron-withdrawing cyano group and the ring current. |

| ~8.20 | doublet | 1H | H-3 | Picolinic acid protons are typically found in the aromatic region. This proton is ortho to the carboxylic acid group. |

| ~8.10 | triplet | 1H | H-4 | This proton is coupled to both H-3 and H-5, resulting in a triplet. |

| ~8.00 | doublet | 2H | H-3', H-5' | Protons on the cyanophenyl ring meta to the pyridine. |

| ~7.90 | doublet | 1H | H-5 | This proton is adjacent to the carbon bearing the cyanophenyl group. |

Expert Insights: The choice of DMSO-d₆ as a solvent is crucial. Its ability to form hydrogen bonds with the carboxylic acid proton prevents rapid exchange with residual water, allowing the -COOH proton to be observed as a distinct, albeit broad, signal. In contrast, using solvents like CDCl₃ might lead to a less defined or even unobservable acidic proton signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165.5 | C=O | The carbonyl carbon of a carboxylic acid is significantly deshielded, typically appearing in the 160-180 ppm range[3]. |

| ~155.0 | C-6 | Quaternary carbon of the pyridine ring attached to the cyanophenyl group. |

| ~149.5 | C-2 | Quaternary carbon of the pyridine ring attached to the carboxylic acid group. |

| ~142.0 | C-4' | Quaternary carbon of the phenyl ring attached to the cyano group. |

| ~139.0 | C-4 | Aromatic CH in the pyridine ring. |

| ~133.0 | C-3', C-5' | Aromatic CH carbons on the cyanophenyl ring. |

| ~128.0 | C-2', C-6' | Aromatic CH carbons on the cyanophenyl ring. |

| ~125.0 | C-3 | Aromatic CH in the pyridine ring. |

| ~122.0 | C-5 | Aromatic CH in the pyridine ring. |

| ~118.5 | C≡N | The carbon of the nitrile group is characteristically found in this region. |

| ~112.0 | C-1' | Quaternary carbon of the phenyl ring attached to the pyridine ring. |

Experimental Protocol: NMR Data Acquisition

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of 6-(4-Cyanophenyl)picolinic acid and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a 500 MHz NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform shimming to optimize the magnetic field homogeneity.

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted FT-IR Spectral Data (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

|---|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is characteristically very broad due to extensive hydrogen bonding in the solid state[4]. |

| ~3100-3000 | C-H stretch | Aromatic | C-H stretching vibrations from both the pyridine and phenyl rings. |

| ~2230-2210 | C≡N stretch | Nitrile | The nitrile group has a strong, sharp absorption in this region, which is a key diagnostic peak[5][6]. |

| ~1710-1680 | C=O stretch | Carboxylic Acid | The carbonyl stretch of an aromatic carboxylic acid is a strong, sharp peak. Its position can be influenced by conjugation and hydrogen bonding. |

| ~1600-1450 | C=C & C=N stretch | Aromatic Rings | Multiple bands corresponding to the skeletal vibrations of the pyridine and phenyl rings. |

| ~1300-1200 | C-O stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |

| ~900-675 | C-H bend | Aromatic (out-of-plane) | Bending vibrations that can be indicative of the substitution pattern on the aromatic rings. |

Experimental Protocol: FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid 6-(4-Cyanophenyl)picolinic acid powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Collection: Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to produce a spectrum with a high signal-to-noise ratio. The spectrum is recorded as percent transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

Table 4: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | m/z (Predicted) | Assignment |

|---|---|---|---|

| HRMS | ESI+ | 225.0658 | [M+H]⁺ (C₁₃H₉N₂O₂⁺) |

| HRMS | ESI- | 223.0513 | [M-H]⁻ (C₁₃H₇N₂O₂⁻) |

| EI-MS | EI | 224 | [M]⁺• |

| EI-MS | EI | 179 | [M - COOH]⁺ |

| EI-MS | EI | 152 | [M - COOH - HCN]⁺ |

Expert Insights: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this, typically yielding the protonated [M+H]⁺ or deprotonated [M-H]⁻ species with minimal fragmentation. Electron Ionization (EI) is a higher-energy technique that causes fragmentation, providing structural information. The loss of the carboxyl group (-45 Da) is a common fragmentation pathway for carboxylic acids.

Figure 3: A plausible fragmentation pathway for 6-(4-Cyanophenyl)picolinic acid under Electron Ionization (EI) conditions.

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water.

-

Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to ensure sample purity before it enters the mass spectrometer.

-

Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. A high voltage is applied to the nebulizer needle, creating a fine spray of charged droplets.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For HRMS, the instrument is calibrated to provide high mass accuracy.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry collectively provide a definitive analytical profile of 6-(4-Cyanophenyl)picolinic acid. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the aromatic rings. FTIR spectroscopy provides rapid verification of key functional groups, notably the carboxylic acid, nitrile, and aromatic systems. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight with high precision. The data and protocols presented in this guide serve as a robust reference for the characterization of this compound, ensuring its identity and purity for research and development applications.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- Supporting Information. (2007). Wiley-VCH.

- El-Gaby, M. S. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters.

-

Gulea, A., et al. (2020). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PubMed Central. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Available at: [Link]

-

Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (n.d.). MDPI. Available at: [Link]

-

Al-Adam, A., et al. (2022). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Crystal Structure Analysis of 6-(4-Cyanophenyl)picolinic Acid

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies employed in the complete crystal structure analysis of 6-(4-Cyanophenyl)picolinic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step protocols. We will explore the journey from single-crystal growth to advanced structural elucidation, including single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational modeling via Density Functional Theory (DFT). The causality behind experimental choices is explained to provide a deeper understanding of the analytical process. This guide serves as a self-validating system, where each step logically builds upon the last, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 6-(4-Cyanophenyl)picolinic Acid

Picolinic acid derivatives are a class of compounds with diverse biological activities, and the introduction of a cyanophenyl group can significantly influence their physicochemical properties, including their ability to form specific intermolecular interactions. The cyano group is a potent hydrogen bond acceptor and can participate in various non-covalent interactions, which are crucial in crystal engineering and for dictating how a molecule interacts with its biological target.[1][2][3] A thorough understanding of the three-dimensional structure of 6-(4-Cyanophenyl)picolinic acid is paramount for rational drug design and the development of novel materials with desired properties. This guide will detail the multifaceted approach required to achieve this understanding.

Experimental and Computational Workflow

The comprehensive analysis of the crystal structure of 6-(4-Cyanophenyl)picolinic acid involves a synergistic approach combining experimental techniques with computational modeling. The overall workflow is depicted below.

Sources

A Technical Guide to the Theoretical and Computational Analysis of 6-(4-Cyanophenyl)picolinic Acid

Abstract

6-(4-Cyanophenyl)picolinic acid is a bifunctional organic molecule featuring a picolinic acid moiety, a well-established chelating agent, and a cyanophenyl group, which imparts distinct electronic properties and potential for π-stacking interactions. This combination makes it a molecule of significant interest for researchers in coordination chemistry, materials science, and drug development. This technical guide provides a comprehensive framework for the theoretical and computational investigation of 6-(4-Cyanophenyl)picolinic acid, integrating these studies with established experimental characterization techniques. We present a narrative that not only outlines the necessary protocols but also explains the scientific rationale behind each methodological choice. The guide covers a proposed synthetic pathway, detailed protocols for spectroscopic and structural characterization, and a complete workflow for computational analysis using Density Functional Theory (DFT). By bridging theoretical predictions with experimental data, this document serves as a blueprint for scientists seeking to fully elucidate the structural, electronic, and reactive properties of this and similar heterocyclic compounds.

Introduction: The Scientific Rationale

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are foundational building blocks in medicinal and materials chemistry.[1][2] Their ability to form stable complexes with a wide range of metal ions makes them invaluable as ligands in catalysts and as chelating agents in biomedical applications, including as potential enzyme inhibitors.[3][4] The introduction of a 4-cyanophenyl substituent at the 6-position of the pyridine ring creates 6-(4-Cyanophenyl)picolinic acid (IUPAC: 6-(4-cyanophenyl)pyridine-2-carboxylic acid), a molecule with enhanced functionality.[5] The electron-withdrawing nitrile group can modulate the electronic landscape of the entire molecule, influencing its coordination behavior, while the planar phenyl ring introduces possibilities for strong intermolecular interactions.

Understanding this molecule requires a synergistic approach. While experimental techniques provide tangible data on its structure and properties, they do not fully reveal the underlying electronic behaviors, conformational possibilities, or reaction dynamics. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to explore these aspects. DFT allows for the accurate prediction of molecular geometries, vibrational frequencies, electronic transitions, and reactivity descriptors, providing insights that are often difficult or impossible to obtain through experimentation alone.[6][7]

This guide is structured to walk researchers through an integrated workflow, demonstrating how computational modeling can be used to predict, validate, and interpret experimental findings for 6-(4-Cyanophenyl)picolinic acid.

Molecular Properties and Synthesis

A thorough investigation begins with understanding the molecule's basic properties and securing a reliable synthetic route.

Physicochemical Properties

The fundamental properties of 6-(4-Cyanophenyl)picolinic acid determine its behavior in various chemical environments. These data are crucial for planning synthesis, purification, and formulation studies.

| Property | Value / Description | Source |

| CAS Number | 1261929-53-6 | [5] |

| Molecular Formula | C₁₃H₈N₂O₂ | [5] |

| Molecular Weight | 224.22 g/mol | [5] |

| IUPAC Name | 6-(4-cyanophenyl)pyridine-2-carboxylic acid | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Predicted LogP | 1.62 | [5] |

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

While various methods exist for creating C-C bonds, the Suzuki-Miyaura cross-coupling reaction is a robust and widely used strategy for linking aryl halides with arylboronic acids. It offers high yields and tolerance for a wide range of functional groups. Here, we propose its application for the synthesis of 6-(4-Cyanophenyl)picolinic acid from 6-bromopicolinic acid and 4-cyanophenylboronic acid.

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis workflow.

-

Reactor Setup: To a three-neck round-bottom flask equipped with a condenser and nitrogen inlet, add 6-bromopicolinic acid (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water. The solvent volume should be sufficient to dissolve the reactants upon heating.

-

Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%).

-

Reaction: Heat the mixture to reflux (typically 80-100°C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Acidify the aqueous layer with HCl to pH ~3-4 to precipitate the carboxylic acid product.

-

Purification: Filter the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Spectroscopic and Structural Characterization

Experimental characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This data provides the benchmark against which all computational results are validated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

-

Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Expected ¹H NMR Signals: Signals corresponding to the protons on the pyridine and phenyl rings. The integration of these signals should match the number of protons in each environment.

-

Expected ¹³C NMR Signals: Resonances for each unique carbon atom, including the quaternary carbons of the C-CN and C-COOH groups, and the characteristic signal for the nitrile carbon (~118 ppm) and the carboxyl carbon (>160 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Prepare a sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Expected Characteristic Peaks:

-

O-H stretch (Carboxylic Acid): Broad band around 3000 cm⁻¹.

-

C=O stretch (Carboxylic Acid): Strong absorption around 1700-1730 cm⁻¹.

-

C≡N stretch (Nitrile): Sharp, medium intensity peak around 2220-2230 cm⁻¹.

-

C=N and C=C stretches (Aromatic Rings): Multiple peaks in the 1400-1600 cm⁻¹ region.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule.

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Record the absorption spectrum, typically from 200 to 400 nm.

-

Expected Transitions: Absorption bands corresponding to π → π* transitions within the aromatic systems. The extended conjugation between the pyridine and phenyl rings is expected to result in strong absorption bands.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[2] This is the gold standard for validating computational geometry optimizations.

-

Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final atomic coordinates and geometric parameters.

Theoretical and Computational Methodology

This section outlines a comprehensive DFT-based workflow for analyzing 6-(4-Cyanophenyl)picolinic acid. The choice of the B3LYP functional with a 6-311++G(d,p) basis set is recommended as it provides a good balance of accuracy and computational cost for organic molecules.

Caption: A standard workflow for the computational analysis of a molecule.

Geometric Optimization and Vibrational Analysis

The first step is to find the most stable three-dimensional arrangement of atoms (the ground-state geometry).

-

Build Initial Structure: Construct an initial 3D model of the molecule using molecular modeling software.

-

Optimization: Perform a geometry optimization calculation. This process iteratively adjusts the atomic positions to find the point of minimum energy on the potential energy surface.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory.

-

Causality: This step is critical for two reasons. First, the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. Second, the calculation yields the theoretical vibrational frequencies, which can be directly compared to the experimental FTIR spectrum.

-

Tautomerism and Conformational Analysis

The molecule can exist in different forms. The carboxylic acid proton may transfer to the pyridine nitrogen, forming a zwitterion (a type of tautomerism).[7] Additionally, rotation around the single bond connecting the two rings can lead to different conformers.

-

Identify Key Coordinates: Define the coordinates of interest: the N-H and O-H distances for tautomerism, and the dihedral angle between the pyridine and phenyl rings for conformational analysis.

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan. In this calculation, the chosen coordinate (e.g., the dihedral angle) is systematically varied, and at each step, the energy of the rest of the molecule is minimized.

-

Analyze Results: Plot the energy as a function of the scanned coordinate. The minima on this plot correspond to stable conformers or tautomers, while the maxima represent the energy barriers for interconversion. This analysis reveals the most likely form of the molecule under given conditions.

Electronic Properties Analysis

DFT provides a wealth of information about the electronic structure, which governs the molecule's reactivity.

Caption: Frontier Molecular Orbitals (HOMO/LUMO) and the energy gap (ΔE).

-

Frontier Molecular Orbitals (FMOs):

-

Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the optimized structure calculation.

-

Interpretation: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.

-

-

Molecular Electrostatic Potential (MEP):

-

Calculate and map the MEP onto the molecule's electron density surface.

-

Interpretation: The MEP map visualizes the charge distribution. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack (e.g., the carboxylate oxygens, pyridine nitrogen, and nitrile nitrogen). Blue regions (positive potential) indicate electron-poor areas prone to nucleophilic attack (e.g., the acidic proton).

-

-

Mulliken Population Analysis:

-

Calculate the partial atomic charges on each atom.

-

Interpretation: This provides a quantitative measure of the charge distribution, complementing the qualitative picture from the MEP map.

-

Simulating Spectroscopic Data

Computational methods can predict spectra that can be directly compared with experimental results.

-

IR Spectrum: The vibrational frequencies and their intensities are a direct output of the frequency calculation (Section 4.1). The calculated frequencies are often systematically higher than experimental values and should be scaled by an appropriate factor (e.g., ~0.96 for B3LYP).

-

NMR Spectrum: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry to calculate the isotropic shielding values for each nucleus. These values are then referenced against a standard (e.g., tetramethylsilane, calculated at the same level of theory) to predict the chemical shifts (δ).

-

UV-Vis Spectrum: Employ Time-Dependent DFT (TD-DFT) calculations. This method computes the energies and oscillator strengths of electronic excitations, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

Integrated Analysis: Bridging Theory and Experiment

The true power of this dual approach lies in the integration of results. Discrepancies between theoretical and experimental data can be as informative as perfect agreement, often pointing to environmental effects (e.g., solvent interactions, crystal packing) not accounted for in the gas-phase computational model.

-

Structure: Does the lowest-energy conformer from the PES scan match the geometry found by SC-XRD?[2] Deviations can highlight the influence of intermolecular forces like hydrogen bonding or π-stacking in the solid state.

-

Vibrational Spectra: How well do the scaled theoretical frequencies match the experimental IR peaks? A tabulated comparison allows for confident assignment of each experimental band to a specific molecular vibration.

| Vibrational Mode | Experimental Freq. (cm⁻¹) | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Assignment |

| Nitrile Stretch | (Observed) | (Calculated) | (Calculated * 0.96) | C≡N |

| Carbonyl Stretch | (Observed) | (Calculated) | (Calculated * 0.96) | C=O |

| Ring Breathing | (Observed) | (Calculated) | (Calculated * 0.96) | C=C/C=N |

-

Electronic Spectra: Does the λ_max predicted by TD-DFT align with the UV-Vis spectrum? The calculation can also identify the specific orbitals involved in the electronic transition (e.g., HOMO→LUMO), providing a mechanistic understanding of the absorption.

Potential Applications and Future Directions

The insights gained from this comprehensive analysis can guide the application of 6-(4-Cyanophenyl)picolinic acid.

-

Coordination Chemistry: The MEP and FMO analyses identify the primary coordination sites (the N and O atoms of the picolinic acid moiety). This information is crucial for designing novel metal-organic frameworks (MOFs) or coordination polymers.[8] The electronic properties of the cyanophenyl group can be tuned to influence the photophysical or catalytic properties of the resulting metal complexes.[9][10]

-

Materials Science: The planar structure and potential for π-stacking and hydrogen bonding, as revealed by SC-XRD and computational analysis, suggest its use in constructing self-assembled materials with interesting optical or electronic properties.

-

Drug Development: As a derivative of picolinic acid, a known bioactive scaffold, this molecule could serve as a fragment or lead compound.[4] Computational docking studies could be a next step, using the optimized geometry to predict its binding affinity to specific biological targets like enzymes or receptors.

Conclusion

The study of 6-(4-Cyanophenyl)picolinic acid serves as an excellent case study for the modern chemical sciences, where computational and experimental methods are not separate disciplines but deeply intertwined partners. A theoretical approach grounded in DFT provides predictive power, guiding synthesis and characterization efforts. In turn, high-quality experimental data from NMR, FTIR, and SC-XRD are indispensable for validating and refining computational models. This integrated workflow empowers researchers to move beyond simple characterization to a profound understanding of molecular behavior, accelerating the discovery and development of new functional molecules for a wide array of scientific applications.

References

- Wang, X.-F., He, L.-P., Lan, W.-B., Li, J.-H., Xiao, K.-F., Yuan, L., Meng, Y.-B., Nie, C.-M., & Guo, W.-L. (2019). Theoretical Investigation for the Coordination Complexes of Bis-Picolinic Acid Derivatives with Lead and Chromium. IEEE Xplore.

- IEEE. (n.d.). Theoretical Investigation for the Coordination Complexes of Bis-Picolinic Acid Derivatives with Lead and Chromium. IEEE Xplore.

- PubMed. (2025).

- PubMed Central. (n.d.).

- Uğurlu, G. (2023). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid.

- Oriental Journal of Chemistry. (n.d.). A Study of Metal Complexes of 2 – Picolinic Acid.

- PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- Fluorochem. (n.d.). 6-(4-Cyanophenyl)picolinic acid.

- Yasarawan, N., Thipyapong, K., & Ruangpornvisuti, V. (2015). Substituent effect on the proton-related phenomena and chelation behavior of hydroxypicolinic compounds: a DFT investigation.

- ResearchGate. (n.d.).

- Zheng, Y., Sun, W., Wang, X., & Gao, H. (2019).

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical Investigation for the Coordination Complexes of Bis-Picolinic Acid Derivatives with Lead and Chromium | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. Theoretical Investigation for the Coordination Complexes of Bis-Picolinic Acid Derivatives with Lead and Chromium | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

Topic: Exploring the Coordination Chemistry of 6-(4-Cyanophenyl)picolinic Acid

An In-depth Technical Guide

Abstract: 6-(4-Cyanophenyl)picolinic acid represents a compelling, yet underexplored, ligand in coordination chemistry. It uniquely combines the robust N,O-bidentate chelating functionality of picolinic acid with the versatile coordinating and electronically-active nature of a terminal cyanophenyl group. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, synthesize, and exploit the coordination chemistry of this ligand. We will delve into a proposed synthetic pathway for the ligand, detail its fundamental coordination principles, present a validated protocol for the synthesis and characterization of a representative metal complex, and explore its potential applications in advanced materials and medicinal chemistry. This document is structured to serve as a practical and authoritative resource, grounding its protocols and mechanistic insights in established chemical principles and peer-reviewed literature.

Part 1: The Ligand: Synthesis, Characterization, and Potential

The foundational step in exploring its coordination chemistry is the reliable synthesis and purification of 6-(4-Cyanophenyl)picolinic acid. While direct literature on its synthesis is sparse, a robust and high-yield pathway can be designed using well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Rationale for Synthetic Strategy

The Suzuki-Miyaura coupling is the method of choice for this transformation due to its high functional group tolerance (protecting the carboxylic acid is often unnecessary), mild reaction conditions, and the commercial availability of the starting materials. The core strategy involves coupling a halogenated picolinic acid derivative with 4-cyanophenylboronic acid. 6-Bromopicolinic acid is an ideal starting material.

Experimental Protocol: Synthesis of 6-(4-Cyanophenyl)picolinic acid

This protocol is adapted from standard, field-proven Suzuki coupling methodologies.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL Schlenk flask, add 6-bromopicolinic acid (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base Addition: Add a 3:1 mixture of dioxane and water (volume determined by desired concentration, e.g., 40 mL). Add a base, such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

-

Degassing: Subject the mixture to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the aqueous layer to a pH of ~3-4 with 1M HCl. This protonates the carboxylate, making the product less water-soluble.

-

Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-(4-Cyanophenyl)picolinic acid.

Expected Ligand Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand.

| Technique | Expected Observations & Rationale |

| ¹H NMR | Expect distinct aromatic proton signals for both the pyridine and phenyl rings. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups. The pyridine protons will typically appear in the 7.5-8.5 ppm range, and the phenyl protons as two doublets around 7.7-8.0 ppm. |

| ¹³C NMR | Expect signals for all 13 unique carbons. Key signals include the carboxyl carbon (~165-170 ppm), the nitrile carbon (~118 ppm), and the various aromatic carbons. |

| FT-IR Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and a distinct C≡N stretch (~2230 cm⁻¹). |

| Mass Spectrometry | The ESI-MS in negative mode should show a prominent peak for [M-H]⁻, and the positive mode should show [M+H]⁺, confirming the molecular weight (C₁₃H₈N₂O₂ = 224.22 g/mol ). |

Part 2: Principles of Coordination and Experimental Design

6-(4-Cyanophenyl)picolinic acid is a bifunctional ligand, offering two distinct sites for metal interaction. This dual-nature is the key to its potential for creating complex and functional coordination architectures.

Primary Coordination Mode: The Picolinate Chelator

The picolinic acid moiety is a classic and powerful chelating agent. The pyridine nitrogen and the deprotonated carboxylate oxygen form a highly stable, 5-membered chelate ring with a metal ion. This N,O-bidentate coordination is the primary and most predictable interaction.[1][2] This robust chelation provides thermodynamic stability to the resulting metal complexes.[3][4]

Secondary Coordination Mode: The Cyanophenyl Bridge

The nitrile group (-C≡N) on the phenyl ring provides a secondary coordination site. The nitrogen lone pair can coordinate to a second metal center. This allows the ligand to act as a "linker" or "bridging ligand," connecting primary complex units into larger one-, two-, or three-dimensional structures like coordination polymers or Metal-Organic Frameworks (MOFs).[5] The linear geometry of the cyano group makes it an excellent component for designing predictable and ordered superstructures.

The interplay between these two modes allows for a hierarchical construction of materials: stable monomeric units are first formed via chelation, which are then linked into extended networks via the nitrile bridge.

Workflow for Coordination Chemistry Exploration

The systematic study of this ligand's coordination potential follows a logical progression from ligand synthesis to the analysis of its metal complexes.

Sources

- 1. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 2. redalyc.org [redalyc.org]

- 3. Coordination Chemistry Problems [web.stanford.edu]

- 4. youtube.com [youtube.com]

- 5. Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks - PMC [pmc.ncbi.nlm.nih.gov]

Biological screening of 6-(4-Cyanophenyl)picolinic acid

An In-Depth Technical Guide to the Biological Screening of 6-(4-Cyanophenyl)picolinic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the biological screening of the novel compound, 6-(4-Cyanophenyl)picolinic acid. The proposed strategy is rooted in a logical, tiered approach, beginning with broad phenotypic assessments and progressing to more defined mechanistic and target-based assays. The experimental design is informed by the known bioactivities of structurally related molecules, including picolinic acid derivatives and compounds bearing a cyanophenyl moiety.

Introduction and Rationale

6-(4-Cyanophenyl)picolinic acid is a synthetic organic compound characterized by two key structural features: a picolinic acid scaffold and a 4-cyanophenyl group. The picolinic acid core is a recurring motif in a wide array of biologically active molecules, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and herbicidal properties.[1][2][3][4] Picolinic acid itself is an endogenous metabolite of L-tryptophan and is known to possess neuroprotective and immunological effects.[1]

The 4-cyanophenyl substituent is also of significant interest in medicinal chemistry. Its inclusion in various molecular frameworks has led to potent anticancer agents. For example, cyanophenyl-containing thiazolylhydrazones have demonstrated significant cytotoxicity against colon (HCT-116) and breast (MCF-7) cancer cell lines[5], while certain 3-cyanopyridone hybrids have shown promise as inhibitors of key cancer-driving pathways like EGFR and BRAFV600E.[6]

Given the pharmacological pedigree of its constituent parts, 6-(4-Cyanophenyl)picolinic acid presents a compelling case for thorough biological evaluation. This guide outlines a screening cascade designed to efficiently probe its potential as a therapeutic agent, with a primary focus on oncology.

Pre-Screening: Physicochemical Characterization

Before commencing any biological assays, a rigorous physicochemical characterization of the test compound is imperative. This foundational step ensures the reliability and reproducibility of all subsequent data.

-

Purity Assessment: The purity of the compound must be determined, typically using High-Performance Liquid Chromatography (HPLC) and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally considered the minimum standard for screening.

-

Solubility Determination: The solubility of 6-(4-Cyanophenyl)picolinic acid in aqueous buffers and common organic solvents (e.g., DMSO) must be quantified. This is critical for preparing accurate stock solutions and avoiding compound precipitation in cellular or biochemical assays. Poor solubility can lead to false-negative results or artifactual activity.

-

Stability Analysis: The compound's stability in the chosen solvent and under assay conditions (e.g., temperature, pH, light exposure) should be assessed over the time course of the experiments. Degradation of the compound can lead to a loss of activity or the formation of new, potentially active or toxic species.

| Parameter | Method(s) | Acceptance Criterion | Rationale |

| Purity | HPLC, LC-MS, NMR | >95% | Ensures observed activity is due to the compound of interest. |

| Solubility | Kinetic & Thermodynamic | Clear solution at test conc. | Prevents false negatives/positives due to compound precipitation. |

| Stability | HPLC, LC-MS | <10% degradation over 24h | Guarantees the integrity of the compound throughout the experiment. |

A Tiered Biological Screening Cascade

A hierarchical screening approach is recommended to efficiently allocate resources and build a comprehensive biological profile of the compound. This cascade progresses from broad, cell-based assays to more specific, target-oriented investigations.

Caption: A tiered workflow for the biological screening of 6-(4-Cyanophenyl)picolinic acid.

Tier 1: Broad Anti-proliferative Activity Screening

The initial step is to assess the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines. This provides a broad view of its potential anticancer activity and can reveal patterns of selectivity.

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Plating: Seed cells from various cancer lineages (e.g., breast, colon, lung, leukemia) and a non-cancerous cell line (e.g., MRC-5 fibroblasts) into 96-well plates at a pre-determined optimal density. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of 6-(4-Cyanophenyl)picolinic acid in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the GI50 (concentration causing 50% growth inhibition) value for each cell line using non-linear regression analysis.

| Cell Line | Tissue of Origin | Hypothetical GI₅₀ (µM) | Selectivity Index (SI) |

| MCF-7 | Breast Cancer | 2.5 | 12.0 |